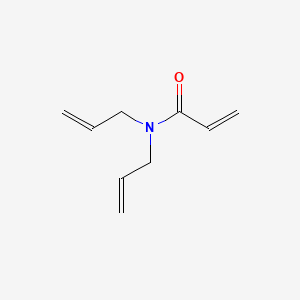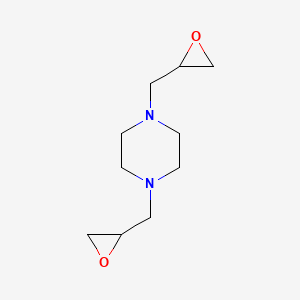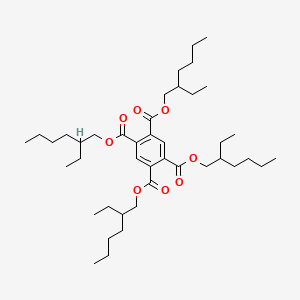![molecular formula C14H10N2O B1606263 (1H-Benzo[d]imidazol-5-yl)(phenyl)methanone CAS No. 82326-53-2](/img/structure/B1606263.png)
(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone
Descripción general
Descripción
“(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone” is a compound that contains a benzimidazole moiety. Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of “(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone” involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, “(1H-Benzo[d]imidazol-2-yl)(phenyl)methanone” was obtained .Molecular Structure Analysis
The structure of the ligand and its Pd (ii) complex was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy . The spectral data of the Pd (ii) complex indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Selective Synthesis Methods: A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been developed, offering a variety of applications in chemical synthesis (Zhan et al., 2019).
Material Science and Electrochemistry
- Oligobenzimidazoles: Synthesis of benzimidazole monomers and their conversion into oligomers with significant electrochemical, electrical, optical, and thermal properties, showcasing potential in material sciences (Anand & Muthusamy, 2018).
- V-shaped Ligands: Development of V-shaped ligands with N-heterocycles for potential applications in crystal engineering and molecular interaction studies (Wang et al., 2017).
Antimicrobial and Antifungal Properties
- Antimicrobial Activity: Several compounds, including (1H-benzo[d]imidazol-2-yl)(phenyl)methanone analogs, have demonstrated potent in vitro antimicrobial activity, highlighting their potential in pharmaceutical applications (Shankar et al., 2018).
Photostability and Fluorescence
- Fluorescent Monoazo Disperse Dyes: The synthesis of phenyl(1H-benzoimidazol-5-yl)methanone based dyes with induced fluorescence properties and enhanced photostability, useful in various industrial applications (Jadhav, Shinde & Sekar, 2018).
Tubulin Polymerization Inhibitors
- Cancer Cell Line Inhibition: Novel conjugates involving (1H-benzo[d]imidazol-2-yl)(phenyl)methanone have shown significant cytotoxicity against various human cancer cell lines, indicating potential in cancer treatment research (Mullagiri et al., 2018).
Corrosion Inhibition
- Steel Corrosion Inhibition: Benzimidazole derivatives, including (1H-benzo[d]imidazol-5-yl)(phenyl)methanone, have been studied as corrosion inhibitors for steel in acidic media, showing potential in materials protection and industrial maintenance (Fergachi et al., 2019).
Polymer Synthesis
- Poly(amide-ether)s Synthesis: New poly(amide-ether)s with imidazole pendants have been synthesized using derivatives of (1H-benzo[d]imidazol-5-yl)(phenyl)methanone, offering potential applications in polymer chemistry (Ghaemy et al., 2013).
Molecular Docking and ADME Studies
- Drug-likeness and Microbial Investigation: Compounds derived from (1H-benzo[d]imidazol-5-yl)(phenyl)methanone have been investigated for drug-likeness properties and antimicrobial activity, contributing to pharmaceutical research (Pandya et al., 2019).
Direcciones Futuras
The future directions for “(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone” could involve its further exploration as a potential anticancer drug . The experimental results and drug-likeness properties of the Pd (ii) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .
Mecanismo De Acción
Target of Action
5-Benzoyl-1H-1,3-benzodiazole, also known as (1H-Benzo[d]imidazol-5-yl)(phenyl)methanone, is a derivative of benzimidazole . Benzimidazole derivatives are known to interact with a variety of targets, including enzymes, receptors, and DNA . .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor signaling, or intercalating into dna . The exact mode of action would depend on the specific target of the compound.
Biochemical Pathways
Benzimidazole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum pharmacological properties . These can range from antibacterial effects to the treatment of the world’s most virulent diseases .
Pharmacokinetics
Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives are known to exert a wide range of biological activities, which can result in various therapeutic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .
Propiedades
IUPAC Name |
3H-benzimidazol-5-yl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14(10-4-2-1-3-5-10)11-6-7-12-13(8-11)16-9-15-12/h1-9H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVCBANYMPJILL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349453 | |
| Record name | (1H-Benzimidazol-6-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone | |
CAS RN |
82326-53-2 | |
| Record name | (1H-Benzimidazol-6-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]-](/img/structure/B1606180.png)









![1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-5-[[3-[(phenylsulphonyl)oxy]phenyl]azo]nicotinonitrile](/img/structure/B1606197.png)


